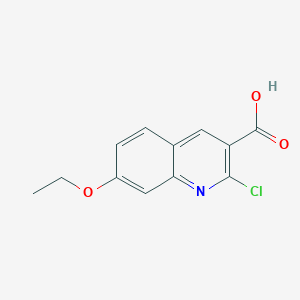
2-Chloro-7-ethoxyquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-ethoxyquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position, an ethoxy group at the 7-position, and a carboxylic acid group at the 3-position. Its unique structure imparts specific chemical properties that make it valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-ethoxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Vilsmeier-Haack reaction, where an acetanilide derivative undergoes cyclization in the presence of phosphorus oxychloride and dimethylformamide at elevated temperatures . This reaction forms the quinoline core, which is then further functionalized to introduce the ethoxy and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available aniline derivatives. The process includes chlorination, ethoxylation, and carboxylation steps, each optimized for yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-ethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their unique properties and applications.
Scientific Research Applications
2-Chloro-7-ethoxyquinoline-3-carboxylic acid has extensive applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to modulate cellular signaling pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethoxyquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. By binding to the active sites of enzymes like phospholipase A2 and cyclooxygenase-2, it inhibits their catalytic activity, leading to downstream effects such as reduced inflammation and altered cell proliferation . The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor.
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carboxylic acid
- 2-Chloro-7-methoxyquinoline-3-carboxylic acid
- 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 2-Chloro-7-ethoxyquinoline-3-carboxylic acid is unique due to the presence of the ethoxy group at the 7-position. This substitution can influence its solubility, reactivity, and binding affinity to molecular targets. The ethoxy group may also enhance its pharmacokinetic properties, making it a more effective compound in certain applications .
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
2-chloro-7-ethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-8-4-3-7-5-9(12(15)16)11(13)14-10(7)6-8/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
AXIFTQHBAOOSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















